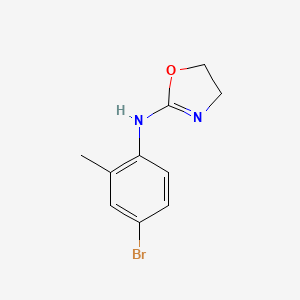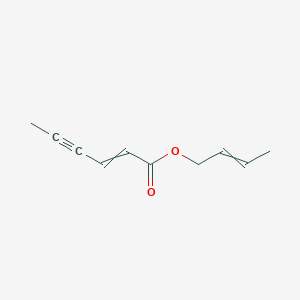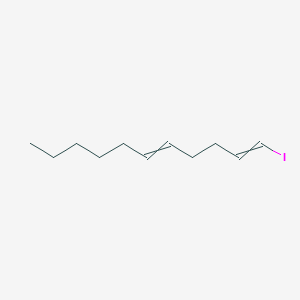
1-Iodoundeca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoundeca-1,5-diene is an organic compound characterized by the presence of an iodine atom attached to an eleven-carbon chain with two double bonds at positions 1 and 5. This compound is part of the diene family, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodoundeca-1,5-diene can be synthesized through various methods, including the halogenation of 1,5-undecadiene. One common approach involves the addition of iodine to 1,5-undecadiene in the presence of a catalyst such as silver nitrate. The reaction typically occurs under mild conditions, with the iodine adding across the double bonds to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Iodoundeca-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 1-undeca-1,5-diene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 1-Undeca-1,5-diene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Iodoundeca-1,5-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodoundeca-1,5-diene involves its reactivity towards various chemical reagents. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bonds allow for addition and cyclization reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromoundeca-1,5-diene: Similar in structure but with a bromine atom instead of iodine.
1-Chloroundeca-1,5-diene: Contains a chlorine atom in place of iodine.
1-Fluoroundeca-1,5-diene: Features a fluorine atom instead of iodine.
Uniqueness: 1-Iodoundeca-1,5-diene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct reactivity patterns compared to its bromine, chlorine, and fluorine analogs .
Properties
CAS No. |
148138-17-4 |
|---|---|
Molecular Formula |
C11H19I |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-iodoundeca-1,5-diene |
InChI |
InChI=1S/C11H19I/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,10-11H,2-5,8-9H2,1H3 |
InChI Key |
HLCSONWHQHRLBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


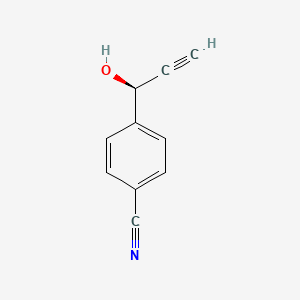
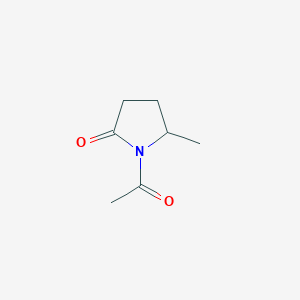
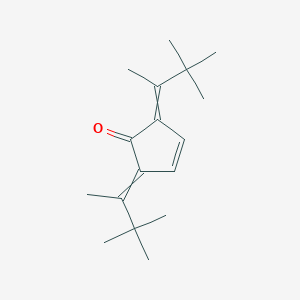


![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

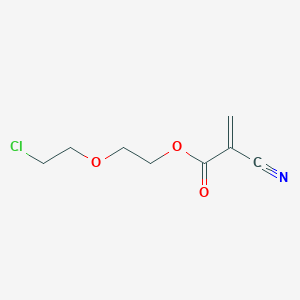
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
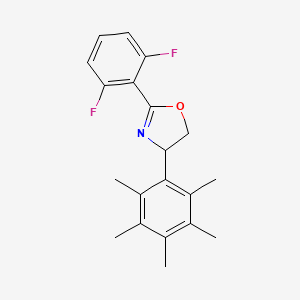
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
